molecular formula C6H13NOS B12287250 Carbamothioic acid, methyl-, O-(1-methylpropyl) ester CAS No. 39076-39-6

Carbamothioic acid, methyl-, O-(1-methylpropyl) ester

Cat. No.: B12287250
CAS No.: 39076-39-6
M. Wt: 147.24 g/mol
InChI Key: VZSMOJOGXIVYNV-UHFFFAOYSA-N
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Description

Butan-2-yl methylaminomethanethioate, also known as methylcarbamothioic acid 1-methylpropyl ester, is a chemical compound with the molecular formula C6H13NOS and a molecular weight of 147.24 g/mol . This compound is characterized by its unique structure, which includes a butan-2-yl group attached to a methylaminomethanethioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl methylaminomethanethioate typically involves the reaction of butan-2-ol with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of butan-2-yl methylaminomethanethioate may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl methylaminomethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Butan-2-yl methylaminomethanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butan-2-yl methylaminomethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Butan-2-yl methylcarbamate
  • Butan-2-yl ethylaminomethanethioate
  • Butan-2-yl propylaminomethanethioate

Uniqueness

Butan-2-yl methylaminomethanethioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and interactions with biological targets .

Biological Activity

Carbamothioic acid, methyl-, O-(1-methylpropyl) ester, also known as O-(1-methylpropyl) methyl thiocarbamate, is a compound belonging to the thiocarbamate class. This article explores its biological activity, including its potential applications in agriculture and medicine, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₃NOS
  • Molecular Weight : 147.241 g/mol
  • Appearance : Yellow liquid with a characteristic odor

This compound has been synthesized through various methods, showcasing its versatility in applications ranging from agrochemicals to organic synthesis.

Biological Activity Overview

This compound exhibits several biological activities:

  • Herbicidal and Fungicidal Properties : It has been studied for its potential as a herbicide and fungicide due to its ability to inhibit specific enzymes involved in plant metabolism. This inhibition can disrupt the growth and development of unwanted plants and fungi.
  • Antimicrobial Activity : Preliminary studies suggest that thiocarbamates, including this compound, may possess antimicrobial properties. However, specific data on its efficacy against various pathogens is limited.
  • Toxicity Profile : The acute toxicity of this compound has been evaluated in animal studies. The oral LD50 in rats is approximately 568 mg/kg, indicating moderate toxicity, while dermal exposure shows low toxicity with an LD50 greater than 2000 mg/kg in rabbits. Observed effects include reduced motility and muscle tone.

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to certain enzymes or receptors, modulating their activity. This interaction leads to various biological effects, particularly in herbicidal applications where enzyme inhibition disrupts metabolic pathways in plants.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiocarbamate derivatives:

Compound NameMolecular FormulaUnique Features
Carbamothioic acid, ethyl-, O-(1-methylethyl) esterC₆H₁₃NOSEthyl group; used similarly as a herbicide
O-Isobutyl methylthiocarbamateC₆H₁₃NOSIsobutyl group; different sterics; agricultural use
Carbamothioic acid, bis(2-methylpropyl)-, S-ethyl esterC₁₁H₂₃NOSLarger structure; distinct applications in agrochemicals

The unique alkoxy group configuration (O-(1-methylpropyl)) of this compound influences its reactivity and biological activity compared to other thiocarbamate derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of carbamothioic acid derivatives:

  • Herbicidal Efficacy : A study demonstrated that carbamothioic acid derivatives effectively inhibited weed growth by disrupting photosynthetic pathways in target plants. This was attributed to their ability to interfere with chlorophyll synthesis .
  • Antimicrobial Properties : Research indicated that certain thiocarbamate compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. However, specific data on this compound remains sparse .
  • Toxicological Assessments : Toxicological evaluations highlighted the moderate toxicity of the compound through oral exposure and low toxicity through dermal routes. These findings are crucial for assessing safety in agricultural applications .

Properties

CAS No.

39076-39-6

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

O-butan-2-yl N-methylcarbamothioate

InChI

InChI=1S/C6H13NOS/c1-4-5(2)8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9)

InChI Key

VZSMOJOGXIVYNV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=S)NC

Origin of Product

United States

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